UDP-beta-L-arabinopyranose(2-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

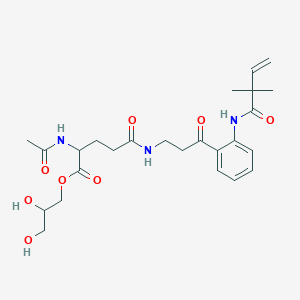

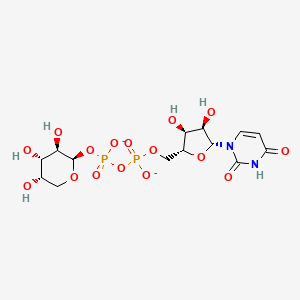

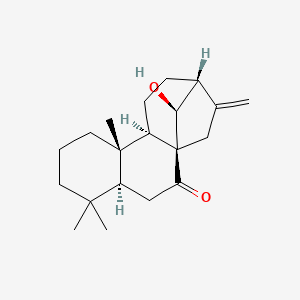

UDP-beta-L-arabinopyranose(2-) is a nucleotide-sugar oxoanion resulting from the removal of two protons from the diphosphate group of UDP-beta-L-arabinopyranose. It is a conjugate base of an UDP-beta-L-arabinopyranose.

科学研究应用

Plant Cell Wall Morphogenesis

UDP-beta-L-arabinopyranose plays a crucial role in plant cell wall morphogenesis. It has been identified as a key component in the formation of pollen cell walls in rice (Oryza sativa), particularly influencing the synthesis of arabinan side chains of rhamnogalacturonan I, which is essential for reproductive developmental processes (Sumiyoshi et al., 2015).

Enzymatic Transfer to Oligosaccharides

In mung bean (Vigna radiate) hypocotyls, an enzymatic activity that transfers a single arabinopyranose residue from UDP-beta-L-arabinopyranose to arabino-oligosaccharides has been identified. This process contributes to the formation of specific plant polysaccharides (Ishii et al., 2005).

Plant Development

The interconversion of UDP-arabinopyranose and UDP-arabinofuranose, facilitated by UDP-arabinose mutases, is indispensable for plant development. In Arabidopsis, this process significantly influences cell wall composition and structural integrity, impacting overall plant growth and development (Rautengarten et al., 2011).

Biosynthesis of Polysaccharides

UDP-beta-L-arabinopyranose is involved in the biosynthesis of various plant polysaccharides, such as xylans and pectins, and glycoproteins. It acts as a precursor in these biosynthetic pathways, contributing to the formation of arabinosyl residues in cell wall components (Pauly et al., 2000).

Mutase Function and Cell Wall Structure

Studies on UDP-arabinopyranose mutase, which catalyzes the formation of UDP-arabinofuranose from UDP-arabinopyranose, highlight its importance in the structure and function of plant cell walls. This enzyme contributes to the incorporation of arabinofuranosyl residues, essential for maintaining the structural integrity and energy source of the cell walls (Konishi et al., 2007).

Role in Arabinose Side Chain Biosynthesis

UDP-beta-L-arabinopyranose is crucial for the biosynthesis of arabinose side chains in polysaccharides like pectin and arabinoxyloglucan. Alterations in the activity of enzymes processing UDP-beta-L-arabinopyranose can lead to abnormal leaf development and changes in cell wall composition in plants (Honta et al., 2018).

属性

产品名称 |

UDP-beta-L-arabinopyranose(2-) |

|---|---|

分子式 |

C14H20N2O16P2-2 |

分子量 |

534.26 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] phosphate |

InChI |

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/p-2/t5-,6+,8-,9+,10+,11+,12+,13+/m0/s1 |

InChI 键 |

DQQDLYVHOTZLOR-IAZOVDBXSA-L |

手性 SMILES |

C1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O |

规范 SMILES |

C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2z)-4-(3-Fluoro-5-Morpholin-4-Ylphenyl)pyrimidin-2(1h)-Ylidene]-4-(3-Morpholin-4-Yl-1h-1,2,4-Triazol-1-Yl)aniline](/img/structure/B1261713.png)

![(R)-2-[3-(4-Hydroxyphenyl)acryloyloxy]-3-(4-hydroxyphenyl)propionic acid](/img/structure/B1261716.png)

![(4R)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1261728.png)

![N-benzoyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1261730.png)